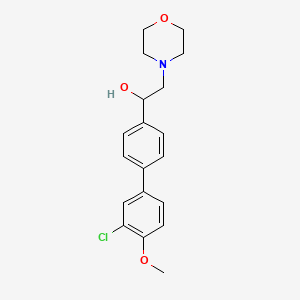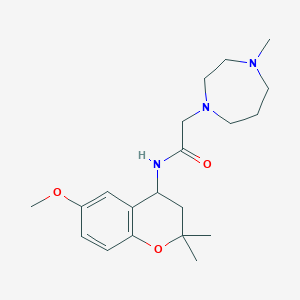![molecular formula C12H11ClN6 B3809622 N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3809622.png)
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Übersicht
Beschreibung
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, also known as CPDD, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. CPDD has shown promising results in various scientific research applications, including cancer therapy, inflammation, and neurological disorders.
Wirkmechanismus
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to inhibit the activity of AKT and ERK, both of which are important signaling pathways in cancer cells. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine also induces DNA damage, leading to cell cycle arrest and apoptosis. In addition, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological disorders. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been shown to induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its low toxicity in normal cells, making it a promising candidate for cancer therapy. It also has good bioavailability and can cross the blood-brain barrier, making it a potential candidate for neurological disorders. However, the synthesis of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is complex and requires multiple steps, leading to a low yield. Additionally, the mechanism of action of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is not fully understood, and further studies are needed to elucidate its mode of action.
Zukünftige Richtungen
There are several future directions for N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine research. One potential direction is to study its use in combination with other anti-cancer drugs to enhance its efficacy. Another potential direction is to study its use in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, further studies are needed to elucidate the mechanism of action of N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its potential use in neurological disorders. Finally, the development of more efficient synthesis methods for N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine could lead to increased availability and lower costs for research purposes.
Conclusion:
In conclusion, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound that has shown promising results in various scientific research applications, including cancer therapy, inflammation, and neurological disorders. Its low toxicity in normal cells, good bioavailability, and ability to cross the blood-brain barrier make it a promising candidate for further research. However, further studies are needed to elucidate its mechanism of action and potential use in combination with other therapies.
Wissenschaftliche Forschungsanwendungen
N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been studied for its potential use in neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6/c13-8-3-1-7(2-4-8)5-15-10-9-6-16-19-11(9)18-12(14)17-10/h1-4,6H,5H2,(H4,14,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWVTZJVLXIQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC(=NC3=C2C=NN3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3809545.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-methoxyethyl)piperidine](/img/structure/B3809553.png)
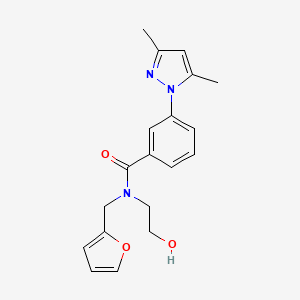
![N-[2-(2',3'-dimethyl-5-phenyl-3H,3'H-4,4'-biimidazol-3-yl)ethyl]-N-isopropylpropan-2-amine](/img/structure/B3809562.png)
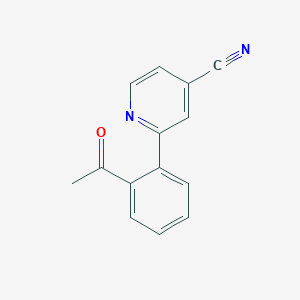
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3809591.png)
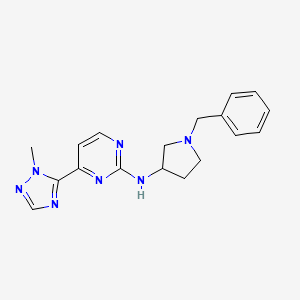
![3-[2-(3-methoxyphenyl)ethyl]-1-[(1-methylcyclopropyl)carbonyl]piperidine](/img/structure/B3809606.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B3809611.png)
![3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3809613.png)
![[1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B3809619.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N-methyl-4-(4-methylpiperazin-1-yl)pentanamide](/img/structure/B3809624.png)
